Halogen Leaving Group Reactivity: Iodo > Bromo > Chloro in Cross-Coupling
1-Iodo-3-nitrobenzene exhibits superior reactivity in cross-coupling and substitution reactions compared to its bromo and chloro analogs. This is a direct consequence of the weaker C-I bond, making iodine a better leaving group. The comparative reactivity trend is well-established: iodo >> bromo > chloro [1]. For instance, in Ullmann-type coupling reactions, aryl iodides are the preferred substrate due to their higher reactivity, which allows for milder reaction conditions and better yields, especially with electron-rich nucleophiles [2].
| Evidence Dimension | Relative Reactivity of Halogen Leaving Group |
|---|---|
| Target Compound Data | Iodine as a leaving group (C-I bond dissociation energy ~57 kcal/mol) |
| Comparator Or Baseline | 1-Bromo-3-nitrobenzene (C-Br ~68 kcal/mol) and 1-Chloro-3-nitrobenzene (C-Cl ~79 kcal/mol) |
| Quantified Difference | C-I bond is significantly weaker than C-Br or C-Cl, leading to substantially faster reaction rates. |
| Conditions | General cross-coupling and SNAr reaction conditions. |
Why This Matters
This higher reactivity enables shorter reaction times, lower catalyst loadings, and often higher yields, which translates to lower cost and higher throughput in both discovery and process chemistry settings.
- [1] Brewin, A. and Turner, E. E. XLVI.—The comparative reactivities of some chloro-, bromo-, and iodo-nitrobenzenes. J. Chem. Soc., 1928, 332. View Source
- [2] Ullmann Condensation. Wikipedia. View Source
